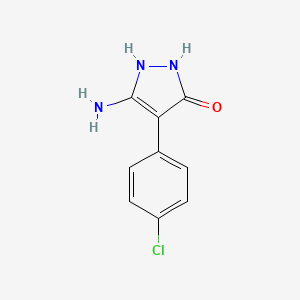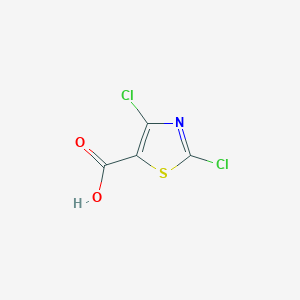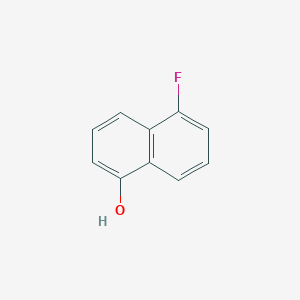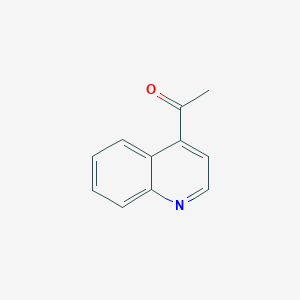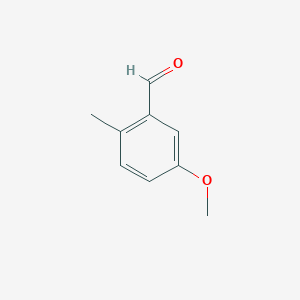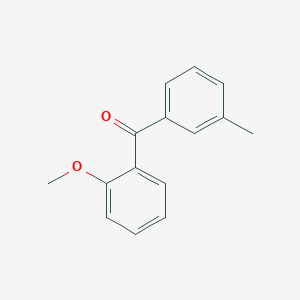
二苯基膦酰羟胺
概述
描述
O-(Diphenylphosphinyl)hydroxylamine is a useful research compound. Its molecular formula is C12H12NO2P and its molecular weight is 233.2 g/mol. The purity is usually 95%.
The exact mass of the compound O-(Diphenylphosphinyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O-(Diphenylphosphinyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(Diphenylphosphinyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
亲电胺化
二苯基膦酰羟胺已被证明是一种很有潜力的亲电胺化试剂。它能促进氨基引入有机分子中,这是合成胺类化合物的一种基本转化。 这种化合物可以在无需昂贵的金属催化剂的情况下实现立体选择性和区域选择性C-N键形成反应 .
含氮杂环的合成
该化合物用于合成含氮杂环,这些杂环是许多药物和农用化学品的核心结构。 它作为氨基来源的能力有助于分子内环化反应,从而形成各种杂环化合物 .
肽合成
在肽合成中,二苯基膦酰羟胺可用于在肽链的特定位置引入氨基。 这在合成需要精确放置官能团的修饰肽中特别有用 .
N-N键形成
这种试剂也参与N-N键的形成,N-N键在许多有机化合物的合成中至关重要,包括肼类和叠氮类化合物。 这些化合物在从医药到材料科学的各个领域都有应用 .
O-N键形成
二苯基膦酰羟胺在形成O-N键方面很有效,O-N键在合成肟类化合物中很重要。 肟类化合物是制备胺类、酰胺类和其他含氮化合物的有价值的中间体 .
S-N键形成
该化合物的用途延伸到S-N键的形成,有助于合成硫代酰胺和其他硫氮化合物。 这些在各种化学工业中很重要,包括某些类型聚合物的开发 .
羟基的保护
在有机合成中,保护基通常是必要的,以防止不必要的反应。 二苯基膦酰羟胺可以作为羟基官能团的保护基,在复杂的合成过程中保护它们 .
分析化学应用
由于其独特的化学性质,二苯基膦酰羟胺可用于分析化学,以选择性检测和定量某些化学物质。 它与特定官能团的反应性使其成为分析测定的宝贵工具 .
作用机制
Target of Action
O-Diphenylphosphinylhydroxylamine, also known as O-(Diphenylphosphinyl)hydroxylamine or (Aminooxy)diphenylphosphine oxide, is a versatile reagent used in organic synthesis . Its primary targets are stable carbanions and Grignard reagents .
Mode of Action
This compound acts as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations . This means it can interact with its targets to form new bonds, leading to the creation of new compounds.
Biochemical Pathways
It’s known that this compound plays a crucial role in various organic synthesis reactions, including the formation of new c-n, n-n, o-n, and s-n bonds . These reactions can lead to significant changes in the biochemical pathways of the system where they occur.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted density of 125±01 g/cm3 . It’s slightly soluble in DMSO and very slightly soluble in methanol when sonicated .
Result of Action
The result of O-Diphenylphosphinylhydroxylamine’s action is the formation of new compounds through various bond-formation reactions . It’s used in the synthesis of a variety of products, such as trans-amide n-propyl and aldehyde ketone .
Action Environment
It should be stored in a dry, sealed container, away from heat sources . These environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts . The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.
Cellular Effects
O-(Diphenylphosphinyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, O-(Diphenylphosphinyl)hydroxylamine exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(Diphenylphosphinyl)hydroxylamine can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of O-(Diphenylphosphinyl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent .
Metabolic Pathways
O-(Diphenylphosphinyl)hydroxylamine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research .
Transport and Distribution
Within cells and tissues, O-(Diphenylphosphinyl)hydroxylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems .
Subcellular Localization
O-(Diphenylphosphinyl)hydroxylamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes .
属性
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-96-7 | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

